molecular formula C9H11N3O3 B1288278 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1006496-70-3

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1288278
CAS No.: 1006496-70-3
M. Wt: 209.2 g/mol
InChI Key: ZFOAJPLZKUVIFC-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Pyrazole carboxylic acid derivatives are recognized for their wide range of biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis methods are diverse, allowing for the creation of numerous derivatives that can be tailored for specific scientific and medicinal applications. This adaptability makes them valuable scaffolds in heterocyclic chemistry and drug development (Cetin, 2020).

Synthetic Applications in Organic Chemistry

The pyrazole moiety is recognized as a pharmacophore, playing an essential role in the structure of many biologically active compounds. Pyrazoles are extensively used as synthons in organic synthesis, providing a pathway to a vast array of heterocyclic compounds with significant biological activities. The synthesis of pyrazole appended heterocyclic skeletons often involves condensation followed by cyclization, showcasing the versatility of pyrazole derivatives in contributing to the development of new medicinal compounds (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the context of combating plant pathogens, certain pyrazole derivatives have demonstrated significant antifungal properties. Research into compounds tested against Fusarium oxysporum, for example, has shown that pyrazole-based molecules can be effective in addressing agricultural challenges, such as Bayoud disease affecting date palms. This highlights the potential of pyrazole carboxylic acid derivatives in agricultural science and plant pathology (Kaddouri et al., 2022).

Heterocyclic Compound Synthesis

The structural diversity and biological relevance of pyrazole derivatives make them key targets in synthetic organic chemistry. They serve as foundational elements in the synthesis of various heterocyclic compounds, which are critical in drug discovery and development. This underscores the importance of understanding and innovating in the realm of pyrazole carboxylic acid derivative synthesis for future pharmacological applications (Gomaa & Ali, 2020).

Biochemical Analysis

Biochemical Properties

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors, which are used for the treatment of inflammatory and autoimmune diseases . The compound’s interaction with these enzymes and proteins is crucial for its biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of certain signaling pathways involved in inflammation and immune response . This modulation of cellular processes underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific targets and modulate their activity is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and potential toxicity at high doses, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOAJPLZKUVIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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